molecular formula C15H17F3N4O3S B2430973 4-(phenoxymethyl)-1-(1-((3,3,3-trifluoropropyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole CAS No. 2034250-31-0

4-(phenoxymethyl)-1-(1-((3,3,3-trifluoropropyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole

Cat. No.: B2430973
CAS No.: 2034250-31-0
M. Wt: 390.38
InChI Key: VEXQGRMWBWTNQJ-UHFFFAOYSA-N
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Description

4-(phenoxymethyl)-1-(1-((3,3,3-trifluoropropyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole is a complex organic compound characterized by its multi-functional groups and unique structural features This compound falls under the category of heterocyclic chemistry due to the presence of the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Step 1: Formation of Phenoxymethyl Intermediate

    • Reagents: : Phenol, formaldehyde

    • Conditions: : Acidic or basic catalyst, typically under reflux conditions

    • Reaction: : Phenol reacts with formaldehyde to form phenoxymethyl intermediate

  • Step 2: Synthesis of Azetidin-3-yl Intermediate

    • Reagents: : 3,3,3-trifluoropropylamine, sulfonyl chloride

    • Conditions: : Inert atmosphere, typically at room temperature

    • Reaction: : 3,3,3-trifluoropropylamine reacts with sulfonyl chloride to form the azetidin-3-yl intermediate

  • Step 3: Formation of the Final Compound

    • Reagents: : Phenoxymethyl intermediate, azetidin-3-yl intermediate, azide, alkyne

    • Conditions: : Copper-catalyzed azide-alkyne cycloaddition (CuAAC), typically under reflux

    • Reaction: : The two intermediates react with azide and alkyne under CuAAC conditions to form the final compound

Industrial Production Methods: Industrial production may involve optimization of reaction scales, solvent recycling, and continuous flow techniques to enhance yield and efficiency. Special care is taken to handle reactive intermediates and maintain stringent quality control standards.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, often facilitated by agents like potassium permanganate or hydrogen peroxide.

  • Reduction: : Reduction can be achieved using hydrogenation or hydride donors such as sodium borohydride.

  • Substitution: : Electrophilic and nucleophilic substitution reactions occur at the phenoxymethyl and triazole moieties.

Common Reagents and Conditions

  • Oxidation Reagents: : Potassium permanganate, hydrogen peroxide

  • Reduction Reagents: : Hydrogen gas, sodium borohydride

  • Substitution Reagents: : Halides, nucleophiles like amines or thiols

Major Products Formed

  • Oxidation Products: : Derivatives with increased oxidation states, such as ketones or carboxylic acids

  • Reduction Products: : Hydrogenated derivatives

  • Substitution Products: : Substituted triazole and phenoxymethyl derivatives

Scientific Research Applications

Chemistry

  • Used as a ligand in metal-catalyzed reactions due to its triazole ring, enhancing catalyst stability and reactivity.

Biology

  • Potential use as a molecular probe in studying biological pathways due to its structural complexity and functional versatility.

Medicine

  • Investigated for potential therapeutic applications, including antifungal, antibacterial, and anticancer properties, owing to its bioactive triazole ring.

Industry

  • Utilized in the development of novel materials with unique chemical and physical properties, such as polymers and coatings.

Mechanism of Action

Molecular Targets and Pathways

  • The triazole ring interacts with biological macromolecules, potentially inhibiting key enzymes and disrupting cellular processes.

  • The sulfonyl group enhances the compound's ability to penetrate cell membranes and reach intracellular targets.

  • Pathways involved may include enzyme inhibition, DNA intercalation, and disruption of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-(phenoxymethyl)-1H-1,2,3-triazole: : Lacks the sulfonyl azetidinyl group, potentially reducing bioactivity.

  • 1-(3-(trifluoropropyl)-1H-1,2,3-triazole: : Lacks the phenoxymethyl group, leading to different reactivity and applications.

  • 4-(phenoxymethyl)-1-((3,3,3-trifluoropropyl)sulfonyl)-1H-1,2,3-triazole: : Similar but lacks the azetidinyl group.

Uniqueness: The combination of phenoxymethyl, sulfonyl azetidinyl, and triazole moieties in a single molecule is unique. This results in a versatile compound with applications in diverse fields, making it stand out among similar compounds.

And voilà! Dive into the intricacies of this compound. Let me know if there's something more specific you want to explore.

Properties

IUPAC Name

4-(phenoxymethyl)-1-[1-(3,3,3-trifluoropropylsulfonyl)azetidin-3-yl]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F3N4O3S/c16-15(17,18)6-7-26(23,24)21-9-13(10-21)22-8-12(19-20-22)11-25-14-4-2-1-3-5-14/h1-5,8,13H,6-7,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEXQGRMWBWTNQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)CCC(F)(F)F)N2C=C(N=N2)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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